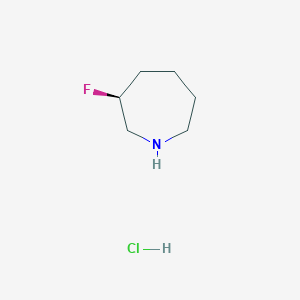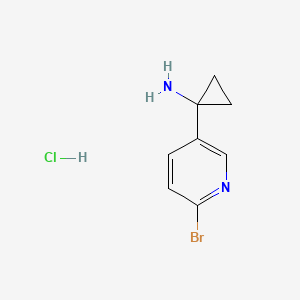
1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9BrN2·HCl It is a derivative of pyridine and cyclopropane, featuring a bromine atom at the 6th position of the pyridine ring and an amine group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride can be synthesized through a multi-step process involving the bromination of pyridine, followed by cyclopropanation and amination. The general synthetic route involves:
Bromination: Pyridine is brominated using bromine or a brominating agent to introduce a bromine atom at the 6th position.
Cyclopropanation: The brominated pyridine undergoes a cyclopropanation reaction to form the cyclopropane ring.
Amination: The cyclopropane derivative is then reacted with ammonia or an amine source to introduce the amine group.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar solvents and mild temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are used in the presence of ligands and bases.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Coupled products with extended molecular frameworks.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and amine group play crucial roles in binding to these targets, influencing biological pathways and cellular processes. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
- 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride
- 1-(5-Bromopyridin-2-YL)cyclopropan-1-amine dihydrochloride
- 1-(6-Bromo-3-pyridyl)cyclopropanamine
Uniqueness: 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride is unique due to the specific positioning of the bromine atom and the cyclopropane ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable in research and development.
Eigenschaften
Molekularformel |
C8H10BrClN2 |
|---|---|
Molekulargewicht |
249.53 g/mol |
IUPAC-Name |
1-(6-bromopyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-2-1-6(5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H |
InChI-Schlüssel |
YQXAJIUKNWYDJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CN=C(C=C2)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


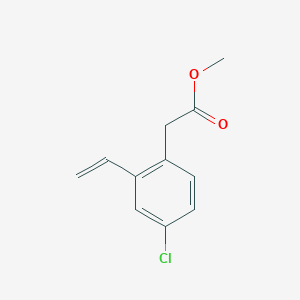
![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)
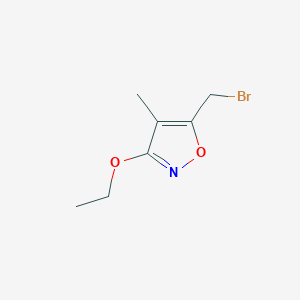
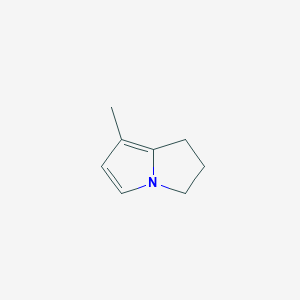
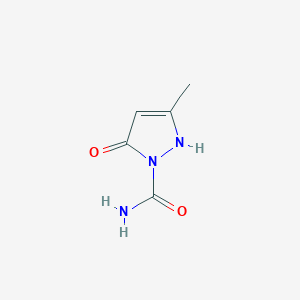
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)
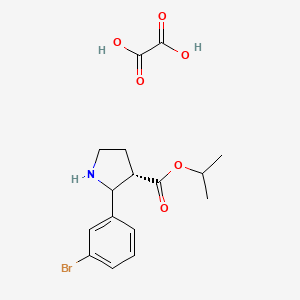

![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)


![2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B12864153.png)
